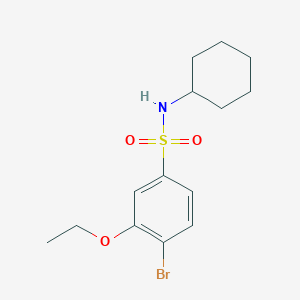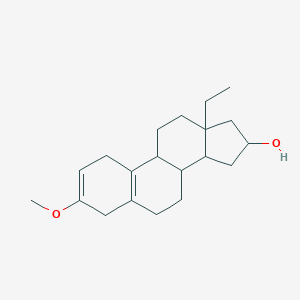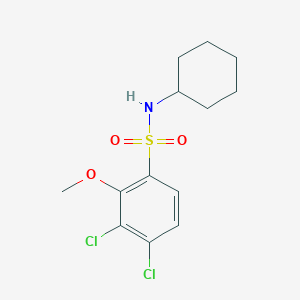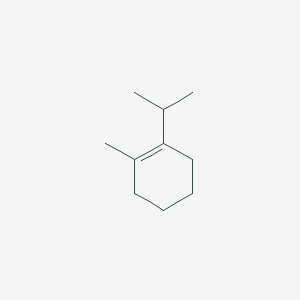![molecular formula C12H16ClNO4S B224993 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine, also known as CDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMP belongs to the class of sulfonyl-containing compounds that have been found to possess anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it has been suggested that 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may act by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may also act by modulating the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has been found to possess anti-inflammatory and analgesic properties. Studies have shown that 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine can reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to possess antitumor properties and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to be relatively non-toxic in animal studies. However, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine also has a short half-life, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine. One potential direction is the development of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine in combination with other anti-inflammatory and analgesic agents. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may also be studied for its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Finally, the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine in cancer therapy may be further explored, particularly in combination with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 4-chloro-2,5-dimethoxybenzene with pyrrolidine and p-toluenesulfonyl chloride. The reaction takes place in the presence of a base such as sodium carbonate and a solvent such as acetonitrile. The resulting product is purified by column chromatography to obtain pure 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Nombre del producto |
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C12H16ClNO4S |
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16ClNO4S/c1-17-10-8-12(11(18-2)7-9(10)13)19(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
Clave InChI |
HTXVLRDLJQAZMN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC2 |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)